

Application Notes and Protocols: NMR and Mass Spectrometry of Pyrimidine-Indole Hybrids

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Compound of Interest

Compound Name: *Pyrimidine-indole hybrid*

Cat. No.: *B610104*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of **pyrimidine-indole hybrids** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols and data presentation standards are outlined to ensure reproducible and comparable results in the research and development of this important class of bioactive molecules. **Pyrimidine-indole hybrids** are a significant scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their mechanism of action often involves targeting key biological pathways, such as tubulin polymerization.[4][5]

Data Presentation

Consistent and clear data presentation is crucial for the comparison and interpretation of results. The following tables summarize typical quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry for representative **pyrimidine-indole hybrids**.

Table 1: ^1H NMR Spectral Data of Representative **Pyrimidine-Indole Hybrids**

Compound/ Scaffold	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
Indole- Pyrimidine Hybrid	Indole NH	10.0 - 11.95	s	-	[1]
Pyrimidine CH	7.5 - 9.0	s or d	-	[1]	
Aromatic CH (Indole)	6.8 - 8.2	m	-	[1]	
Aromatic CH (Substituents)	7.22 - 7.47	m	-	[1]	
NH/NH ₂	4.50, 8.93	s	-	[1]	
Benzyl CH ₂	5.49	s	-	[1]	
Indazol- Pyrimidine Hybrid	Indazole NH	9.0 - 13.1	s	-	[6]
Pyrimidine CH-5	7.58	d	9	[6]	
Indazole CH- 3	7.9 - 8.09	s	-	[6]	
Indazole CH- 4	6.5 - 7.8	s	-	[6]	
Aromatic CH	6.5 - 8.3	m	-	[6]	

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Spectral Data of a Representative Indazol-Pyrimidine Hybrid

Carbon	Chemical Shift (δ , ppm)	Reference
Aromatic C	100.0 - 158.0	[6]
C=N	161.4 - 163.9	[6]

Table 3: Mass Spectrometry Data of Representative **Pyrimidine-Indole Hybrids**

Compound Structure	Ionization Mode	[M+H] ⁺ or M ⁺ (m/z)	Key Fragments (m/z)	Reference
Pyridazino-indole	ESI	[M+H] ⁺	116, 143, 169	[7]
Pyrimido-quinoline	ESI	[M+H] ⁺	Fragmentation on pyrimidine ring	[7]
Pyrimidinethione derivative	EI	M ⁺	Loss of side groups, pyrimidine ring fragments	[8]
Indole-pyrazole hybrid	HRMS	[M+H] ⁺ 303.1246	-	[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from common practices cited in the literature and should be optimized for specific instrumentation and compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of synthesized **pyrimidine-indole hybrids**.

Materials:

- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvents (e.g., DMSO-d₆, CDCl₃)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Synthesized **pyrimidine-indole hybrid** sample

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified **pyrimidine-indole hybrid**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is common for these hybrids due to their polarity).
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
 - Transfer the solution to a clean, dry NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain high-resolution spectra.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

- Use a standard pulse sequence (e.g., zg30).
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
- Set the relaxation delay (D1) to at least 1 second to ensure quantitative integration where necessary.
- Acquire the spectrum.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
 - Set an appropriate relaxation delay.
 - Acquire the spectrum.
- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C) or an internal standard (TMS at 0.00 ppm).[\[10\]](#)
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to specific protons and carbons in the molecule.[\[1\]](#)

Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **pyrimidine-indole hybrids**, confirming their elemental composition and structural features.

Materials:

- Mass Spectrometer (e.g., ESI-MS, EI-MS, HRMS)
- Solvents for sample preparation (e.g., Methanol, Acetonitrile, Water)
- Acids or bases for modifying the mobile phase (e.g., Formic acid, Acetic acid)
- Synthesized **pyrimidine-indole hybrid** sample

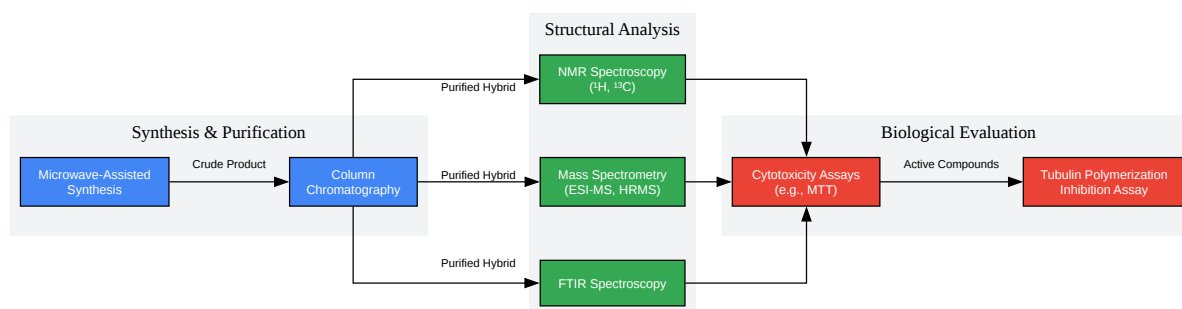
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **pyrimidine-indole hybrid** (typically 1-10 µg/mL) in a suitable solvent that is compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
 - Ensure the sample is fully dissolved.
- Instrument Setup (for Electrospray Ionization - ESI):
 - Set the ion source to positive or negative mode, depending on the analyte's ability to be protonated or deprotonated. Positive mode ($[M+H]^+$) is common for nitrogen-containing heterocycles.
 - Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.
 - Calibrate the mass analyzer using a standard calibration solution.
- Data Acquisition:

- Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Acquire the full scan mass spectrum over a relevant m/z range to identify the molecular ion.
- For structural elucidation, perform tandem mass spectrometry (MS/MS). Select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$, $[M-H]^-$, or $M^{+\cdot}$).
 - For high-resolution mass spectrometry (HRMS), determine the exact mass and calculate the elemental composition to confirm the molecular formula.
 - Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses and structural motifs. For **pyrimidine-indole hybrids**, common fragmentation can occur on the pyrimidine ring or involve the loss of substituents.[\[7\]](#)

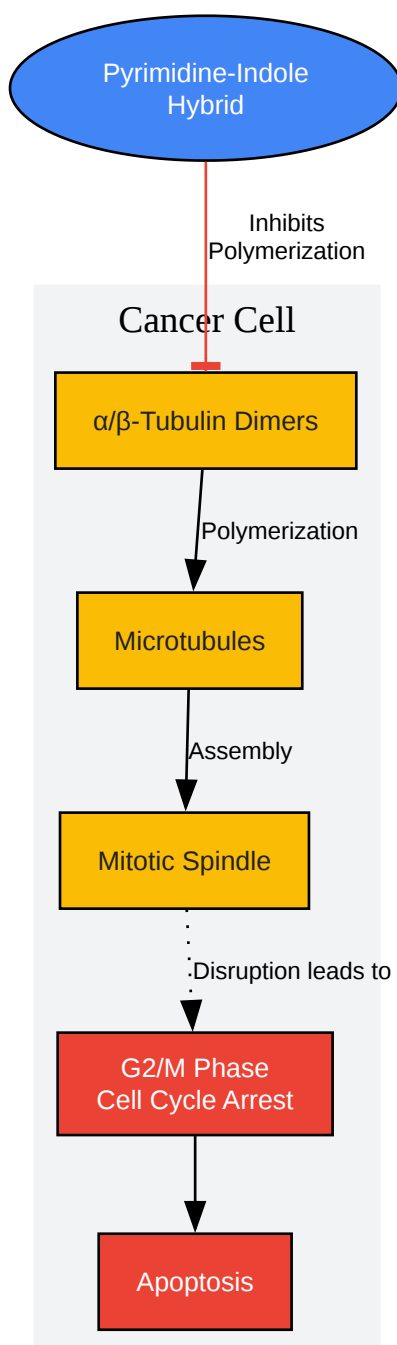
Visualizations

The following diagrams illustrate a typical experimental workflow for the characterization of **pyrimidine-indole hybrids** and a key signaling pathway they are known to inhibit.



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Caption: Experimental workflow for **pyrimidine-indole hybrids**.



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Caption: Inhibition of tubulin polymerization by **pyrimidine-indole hybrids**.

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